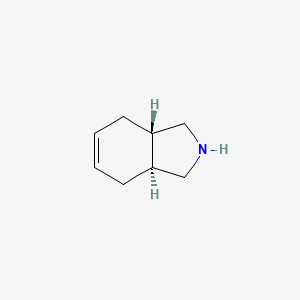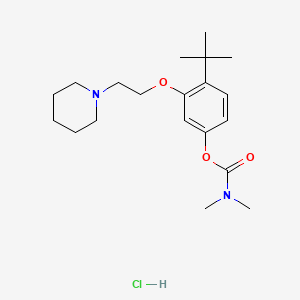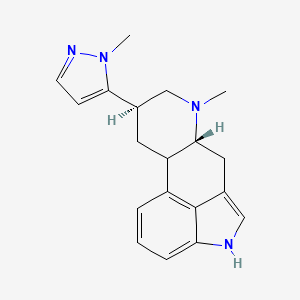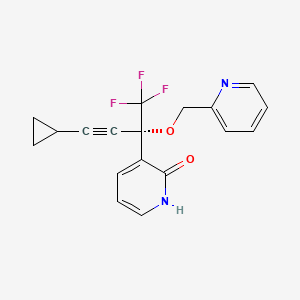
2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one is a complex organic compound that belongs to the class of indeno-pyridine derivatives This compound is characterized by its unique structure, which includes a fused indene and pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where hydrazine derivatives react with ketones in the presence of an acid catalyst to form the indole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indene or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,4A,9B-Hexahydro-2-methyl-5H-indeno(1,2-c)pyridin-5-one: Similar in structure but differs in the position and type of substituents.
4-Hydroxy-2-quinolones: Shares a similar fused ring system but has different functional groups and properties.
Uniqueness
2-Ethyl-2,3,4,4a-tetrahydro-5H-indeno(1,2-c)pyridin-3-one is unique due to its specific substitution pattern and the resulting chemical and biological properties
Eigenschaften
CAS-Nummer |
69099-78-1 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
2-ethyl-4a,5-dihydro-4H-indeno[1,2-c]pyridazin-3-one |
InChI |
InChI=1S/C13H14N2O/c1-2-15-12(16)8-10-7-9-5-3-4-6-11(9)13(10)14-15/h3-6,10H,2,7-8H2,1H3 |
InChI-Schlüssel |
UNFQINHNXMYESU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)CC2CC3=CC=CC=C3C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B15189832.png)





![(5S,5aR,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-hydroxyphenyl)sulfanyl-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B15189870.png)
